molecular formula C9H13N3O5 B12918436 6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No.: B12918436
M. Wt: 243.22 g/mol
InChI Key: DZHQWVMWRUHHFF-BWBBJGPYSA-N
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Description

6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound that belongs to the class of nucleosides. This compound is structurally characterized by a pyrimidine base attached to a sugar moiety, specifically a tetrahydrofuran ring. It is an important molecule in the field of biochemistry and molecular biology due to its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves the following steps:

    Formation of the Pyrimidine Base: The pyrimidine base can be synthesized through a series of reactions starting from simple precursors such as urea and malonic acid. These reactions often involve cyclization and subsequent functional group modifications.

    Attachment of the Sugar Moiety: The sugar moiety, specifically the tetrahydrofuran ring, is attached to the pyrimidine base through glycosylation reactions. This step requires the use of protecting groups to ensure selective reactions at the desired positions.

    Deprotection and Purification: After the glycosylation step, the protecting groups are removed, and the compound is purified using techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can take place at the amino group or the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has several important applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including nucleotides and nucleic acids.

    Biology: The compound is studied for its role in DNA and RNA synthesis, as well as its interactions with enzymes and other biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The mechanism of action of 6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its incorporation into nucleic acids. It can act as a substrate for DNA and RNA polymerases, leading to the formation of modified nucleic acids. This can affect the replication and transcription processes, potentially inhibiting the growth of viruses or cancer cells. The compound may also interact with specific enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cytidine: A nucleoside with a similar structure but with a different base (cytosine).

    Uridine: Another nucleoside with a similar sugar moiety but with uracil as the base.

    Thymidine: A nucleoside with thymine as the base, commonly found in DNA.

Uniqueness

6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various biochemical processes and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

6-amino-5-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-8-3(1-11-9(16)12-8)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5+,6+,7+/m1/s1

InChI Key

DZHQWVMWRUHHFF-BWBBJGPYSA-N

Isomeric SMILES

C1=NC(=O)NC(=C1[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O)N

Canonical SMILES

C1=NC(=O)NC(=C1C2C(C(C(O2)CO)O)O)N

Origin of Product

United States

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